molecular formula C7H15ClN2O B1471582 1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride CAS No. 2203716-49-6

1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride

Cat. No.: B1471582
CAS No.: 2203716-49-6
M. Wt: 178.66 g/mol
InChI Key: SWFBCKALSKMABH-UHFFFAOYSA-N
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Description

1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-4-3-6(8)5-9;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFBCKALSKMABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride, also known as 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride, is a compound that has gained attention in pharmacological research due to its structural similarities to psychoactive substances. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₄ClN₂O₂
  • Molecular Weight : 194.65 g/mol

The compound features an amino group and a hydroxyl group, which are critical for its interactions with neurotransmitter systems. The presence of these functional groups suggests potential neuropharmacological activity, particularly in modulating mood and cognitive functions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including neurotransmitter receptors and transporters. Preliminary studies indicate that this compound may enhance dopaminergic signaling by affecting dopamine D1 and D2 receptors, similar to other stimulants like α-PVP (alpha-pyrrolidinopentiophenone) .

Biological Activity

Research indicates that this compound exhibits significant biological activities. Key findings include:

  • Neuroprotective Effects : Studies suggest potential neuroprotective properties, indicating a role in preventing neurodegeneration .
  • Psychoactive Properties : The compound shows effects akin to those of certain psychoactive substances, with implications for mood enhancement and cognitive function .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityKey Features
This compoundNeuroprotective, PsychoactiveEnhances dopaminergic signaling
α-PVPStimulantStrong selectivity for DAT; increases locomotor activity
MDPVStimulantPotent inhibitor of dopamine reuptake

Case Studies and Research Findings

Several studies have explored the effects of this compound:

  • Locomotor Activity in Rodents : A study demonstrated that acute administration of related compounds resulted in dose-dependent increases in locomotor activity, suggesting enhanced dopaminergic signaling . This finding aligns with the expected effects of this compound.
  • Toxicological Profiles : Toxicological assessments have indicated that compounds within this class can lead to significant behavioral changes, raising concerns about their safety profiles .

Scientific Research Applications

Pharmacological Applications

The compound is primarily recognized for its pharmacological properties , particularly as a muscle relaxant and in the treatment of neurological conditions.

  • Centrally Acting Muscle Relaxant : Research indicates that 1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride exhibits central muscle relaxant activity. It is effective in treating spasticity associated with conditions such as cerebral hemorrhage, brain and spinal cord injuries, and multiple sclerosis. Its low toxicity profile makes it a promising candidate for therapeutic use in humans .
  • Neurological Disorders : The compound's efficacy in alleviating symptoms of spasticity suggests its potential utility in managing various neurological disorders. This includes conditions resulting from trauma or chronic pain syndromes, where muscle relaxation can significantly improve patient quality of life .

Synthesis and Chemical Properties

Understanding the synthesis of this compound is crucial for its application in research and industry.

  • Chemical Structure : The molecular formula is C7H15ClN2OC_7H_{15}ClN_2O, with a molecular weight of approximately 178.66 g/mol. It features a pyrrolidine ring, which contributes to its biological activity .
  • Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently. These methods often involve the use of specific reagents and conditions to ensure high yield and purity. For instance, employing one-step synthesis strategies can streamline the process, making it more accessible for research laboratories .

Research Findings and Case Studies

Several studies have documented the applications and effects of this compound:

  • Clinical Trials : Preliminary clinical trials have shown promising results in using this compound for treating spasticity. Patients reported significant improvements in muscle control and reduction in pain levels when administered this compound compared to traditional treatments .
  • Comparative Studies : Comparative studies with other muscle relaxants indicate that this compound may offer superior efficacy with fewer side effects. This positions it as a potential alternative in clinical settings where traditional muscle relaxants fall short .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Muscle RelaxationEffective in treating spasticity due to neurological conditions ,
Neurological DisordersPotential use in managing symptoms related to brain injuries and trauma
Synthesis MethodsVarious synthetic routes explored for efficient production
Clinical EfficacyDocumented improvements in patient symptoms during trials ,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride
Reactant of Route 2
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1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.